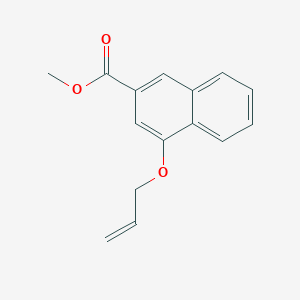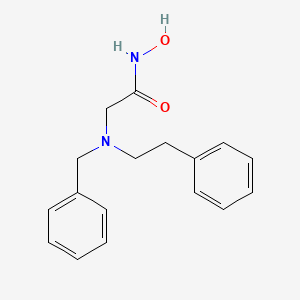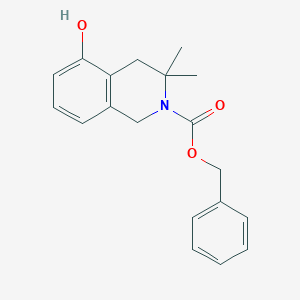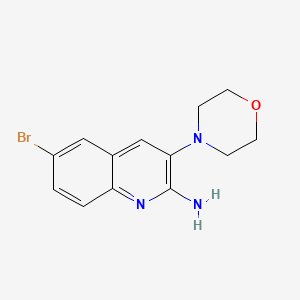
6-Bromo-3-morpholin-4-ylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-morpholin-4-ylquinolin-2-amine is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6th position and a morpholine ring at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-morpholin-4-ylquinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromoquinoline.
Formation of Intermediate: The 6-bromoquinoline undergoes a nucleophilic substitution reaction with morpholine under basic conditions to form 6-bromo-3-morpholin-4-ylquinoline.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-3-morpholin-4-ylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-morpholin-4-ylquinolin-2-amine is largely dependent on its interaction with biological targets. It is believed to interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
- 6-Bromo-2-morpholin-4-ylpyridin-3-amine
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloro-4-(trimethylsilyl)ethynylpyridin-3-amine
Comparison: 6-Bromo-3-morpholin-4-ylquinolin-2-amine is unique due to the presence of both a bromine atom and a morpholine ring on the quinoline core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the morpholine ring, in particular, enhances its solubility and potential bioactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H14BrN3O |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
6-bromo-3-morpholin-4-ylquinolin-2-amine |
InChI |
InChI=1S/C13H14BrN3O/c14-10-1-2-11-9(7-10)8-12(13(15)16-11)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16) |
Clé InChI |
DSVQXUXIUMLXGB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(N=C3C=CC(=CC3=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)
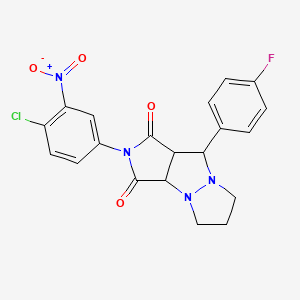
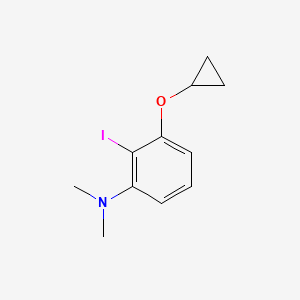


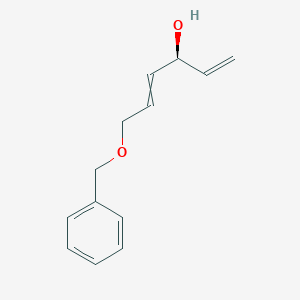
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)](/img/structure/B12634881.png)
![6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one](/img/structure/B12634893.png)
